1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate
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Overview
Description
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes. These methods are advantageous due to their efficiency and cost-effectiveness. The use of heterogeneous catalysts, such as Amberlyst-70, offers eco-friendly attributes and simplifies the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like bromine or oxygen in DMSO.
Reduction: Common reducing agents include hydrazine and sodium borohydride.
Substitution: N-arylation reactions can be catalyzed by palladium or copper, using aryl halides as substrates.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrazine, sodium borohydride.
Substitution: Palladium or copper catalysts, aryl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, they can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
- 1-Ethyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness: 1-(3-Methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity profiles. Its methoxyphenyl group enhances its potential as an antimicrobial and anti-inflammatory agent compared to other pyrazole derivatives .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-9(10-4-3-5-12(6-10)17-2)18-13(16)11-7-14-15-8-11/h3-9H,1-2H3,(H,14,15) |
InChI Key |
MILLRWBHUHBQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)OC(=O)C2=CNN=C2 |
Origin of Product |
United States |
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